N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
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Overview
Description
N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrazole ring, a phenoxy group, and a methylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the phenoxy and acetamide groups. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the cyclization of nitriles with azides under acidic or basic conditions.
Coupling Reactions: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.
Amidation: The final step often involves the formation of the acetamide bond through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups, depending on the reagents used.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-[3-(triazol-1-yl)phenoxy]acetamide: Similar structure with a triazole ring instead of a tetrazole ring.
N-(2-methylphenyl)-2-[3-(imidazol-1-yl)phenoxy]acetamide: Contains an imidazole ring.
N-(2-methylphenyl)-2-[3-(oxazol-1-yl)phenoxy]acetamide: Contains an oxazole ring.
Uniqueness
The presence of the tetrazole ring in N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide may confer unique properties, such as enhanced stability or specific biological activities, compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-12-5-2-3-8-15(12)18-16(22)10-23-14-7-4-6-13(9-14)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMMYFYJIOANLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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